REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]([C:8]([NH2:10])=[O:9])=[C:6]([N+:11]([O-])=O)[C:5]([CH3:14])=[N:4]1)[CH3:2].Cl>C(O)C.O.[Fe]>[NH2:11][C:6]1[C:5]([CH3:14])=[N:4][N:3]([CH2:1][CH3:2])[C:7]=1[C:8]([NH2:10])=[O:9]
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Name
|
|
Quantity
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25 g
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Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
warm
|
Type
|
FILTRATION
|
Details
|
using filter-cell
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NN(C1C(=O)N)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |